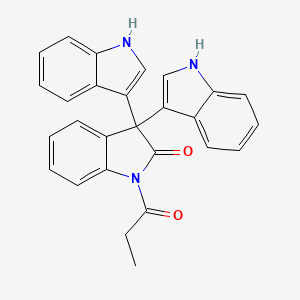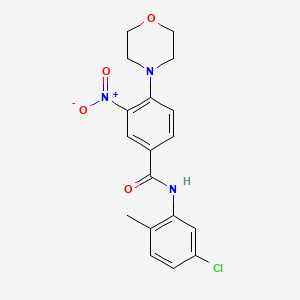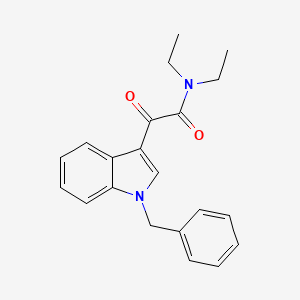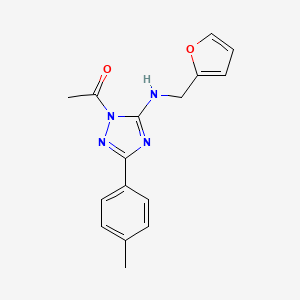
1'-propionyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one
Overview
Description
1'-propionyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one, also known as PTI-722, is a synthetic compound that belongs to the indole family. PTI-722 is a potent inhibitor of the NLRP3 inflammasome, which is a protein complex that plays a critical role in the inflammatory response.
Mechanism of Action
1'-propionyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its activation. The NLRP3 inflammasome is activated by various stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, the NLRP3 inflammasome recruits and activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their active forms. 1'-propionyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one inhibits this process by preventing the activation of the NLRP3 inflammasome, thereby reducing the production of IL-1β and IL-18.
Biochemical and Physiological Effects:
1'-propionyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one has been shown to have potent anti-inflammatory effects in various animal models of inflammatory diseases. 1'-propionyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one has been shown to reduce the production of IL-1β and IL-18, which are key mediators of the inflammatory response. In addition, 1'-propionyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one has been shown to reduce tissue damage and improve disease outcomes in various animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1'-propionyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one is its potent anti-inflammatory effects. 1'-propionyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one has been shown to be effective in various animal models of inflammatory diseases, which makes it a promising therapeutic candidate for the treatment of inflammatory diseases. However, one of the limitations of 1'-propionyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 1'-propionyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of 1'-propionyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one in vivo. This would involve studying the absorption, distribution, metabolism, and excretion of 1'-propionyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one in animal models. Finally, future research could focus on the therapeutic potential of 1'-propionyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one in various inflammatory diseases, including gout, osteoarthritis, and Alzheimer's disease.
Scientific Research Applications
1'-propionyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including gout, osteoarthritis, and Alzheimer's disease. 1'-propionyl-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one has been shown to inhibit the NLRP3 inflammasome, which is a key mediator of the inflammatory response. Inhibition of the NLRP3 inflammasome has been shown to reduce inflammation and tissue damage in various animal models of inflammatory diseases.
properties
IUPAC Name |
3,3-bis(1H-indol-3-yl)-1-propanoylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O2/c1-2-25(31)30-24-14-8-5-11-19(24)27(26(30)32,20-15-28-22-12-6-3-9-17(20)22)21-16-29-23-13-7-4-10-18(21)23/h3-16,28-29H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJOPJBOOKJBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2C(C1=O)(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-DI(1H-Indol-3-YL)-1-propionyl-1,3-dihydro-2H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4189101.png)


![(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4189134.png)
![N-(2-methoxyphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4189136.png)
![N-[4-(aminocarbonyl)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4189142.png)

![6-amino-4-{4-[(2-chloro-4-fluorophenoxy)methyl]-2-thienyl}-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4189170.png)
![N-(3-chloro-4-fluorophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4189174.png)
![4-methoxy-N-{1-methyl-2-[2-(propionylamino)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4189179.png)
![5-methylbenzimidazo[2,1-a]phthalazin-10-amine](/img/structure/B4189182.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-(5,6,7,8-tetrahydro-2-naphthalenyl)acetamide](/img/structure/B4189183.png)

![2-{2-[(3-fluorobenzyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B4189196.png)